2-Isobutyl-3-ketoglutarate diethyl ester

Description

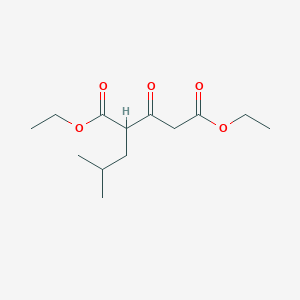

2-Isobutyl-3-ketoglutarate diethyl ester is an ester derivative of ketoglutaric acid, featuring an isobutyl substituent at the 2-position and a keto group at the 3-position of the glutaric acid backbone, with ethyl ester moieties at both terminal carboxyl groups. This article compares these compounds based on molecular structure, physicochemical properties, and industrial uses.

Properties

CAS No. |

120699-26-5 |

|---|---|

Molecular Formula |

C13H22O5 |

Molecular Weight |

258.31 g/mol |

IUPAC Name |

diethyl 2-(2-methylpropyl)-3-oxopentanedioate |

InChI |

InChI=1S/C13H22O5/c1-5-17-12(15)8-11(14)10(7-9(3)4)13(16)18-6-2/h9-10H,5-8H2,1-4H3 |

InChI Key |

AHQCDELDXJJIBH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C(CC(C)C)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Characteristics

The table below highlights key structural differences and similarities:

*Calculated based on molecular structure.

Key Observations :

- The target compound has a larger molecular weight due to the bulky isobutyl group and keto functionality compared to the acetyl (C₁₁H₁₈O₅) and methyl (C₈H₁₄O₄) substituents in analogs.

- Diethyl 2-acetylglutarate shares the diethyl ester motif with the target compound but replaces the isobutyl and keto groups with an acetyl group .

- Dimethyl 3-methylglutarate employs smaller methyl esters and a methyl substituent, reducing steric hindrance and molecular weight .

Physicochemical Properties

Analysis :

- The target compound’s keto group at position 3 may increase its reactivity in nucleophilic additions or condensations compared to the acetyl group in diethyl 2-acetylglutarate.

- Diethyl 2-acetylglutarate has a relatively high boiling point due to its diethyl ester groups, which reduce volatility compared to dimethyl analogs .

- Dimethyl 3-methylglutarate likely exhibits higher solubility in polar solvents due to its smaller ester groups but lower reactivity due to the inert methyl substituent .

Discussion :

- The target compound’s isobutyl group enhances lipophilicity, making it suitable for drug delivery systems or fragrance formulations.

- Diethyl 2-acetylglutarate is utilized in organic synthesis for preparing heterocycles or polyesters, leveraging its acetyl group for crosslinking .

- Dimethyl 3-methylglutarate finds use in polymer industries as a plasticizer due to its low molecular weight and compatibility with hydrophobic matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.